molecular formula C18H15N B3145383 4-(2-Phenylphenyl)aniline CAS No. 5728-65-4

4-(2-Phenylphenyl)aniline

Cat. No. B3145383
CAS RN: 5728-65-4
M. Wt: 245.3 g/mol
InChI Key: VCYJGRWERKUBFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(2-Phenylphenyl)aniline is characterized by an amino group attached to a benzene ring. Theoretical values and electrochemical measurements have been used to analyze the oxidation potentials of anilines .


Chemical Reactions Analysis

Anilines, including this compound, have been studied extensively as reductants of environmental oxidants such as manganese dioxide . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

Corrosion Inhibition

4-(2-Phenylphenyl)aniline derivatives have been studied for their potential as corrosion inhibitors. For instance, a thiophene Schiff base derivative exhibited significant corrosion inhibition properties on mild steel in acidic solutions. The adsorption of the compound on the steel surface followed Langmuir's isotherm, and its efficiency increased with concentration, highlighting its potential in corrosion protection applications (Daoud et al., 2014).

Analgesic Activity

A compound structurally similar to this compound, synthesized from biphenyl acid chloride and aniline, was studied for its analgesic properties. The compound was selected based on a QSAR (Quantitative Structure-Activity Relationship) study highlighting the importance of structural features for designing potent anti-inflammatory agents (Datar, 2015).

Electroluminescence and Electrochromism

Several derivatives of this compound have been designed and synthesized for their color-tunable emitting properties and their function as electroluminescent materials. These compounds exhibit intense fluorescence emission, high glass-transition temperatures, and serve as excellent emitting materials for organic electroluminescent devices, including multicolor and white light emission (Doi et al., 2003). Moreover, novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives have been synthesized, showing promising properties for NIR electrochromic applications (Li et al., 2017).

Polyaniline Synthesis

This compound derivatives have been used in the synthesis of polyaniline (PANI), a conductive polymer. For example, the copolymerization of aniline dimers resulted in the formation of lengthy PANI nanofibers with unique morphological characteristics, which could have various industrial and technological applications (Sun & Deng, 2008).

Safety and Hazards

Anilines are considered hazardous and toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction .

Future Directions

4-(2-Phenylphenyl)aniline has been widely studied for its potential applications in various fields. Its derivatives have been used in the synthesis of polyaniline (PANI), a conductive polymer. Future research may focus on exploring its potential applications in other fields .

properties

IUPAC Name

4-(2-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYJGRWERKUBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325518
Record name 4-(2-phenylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5728-65-4
Record name NSC509503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-phenylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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